molecular formula C29H57N3 B14284630 N,N-Dicyclohexyl-N',N'-bis(2-ethylhexyl)guanidine CAS No. 138370-94-2

N,N-Dicyclohexyl-N',N'-bis(2-ethylhexyl)guanidine

Cat. No.: B14284630
CAS No.: 138370-94-2
M. Wt: 447.8 g/mol
InChI Key: ZDYZADMTOGXESI-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is an organic compound with a complex structure, featuring both cyclohexyl and ethylhexyl groups attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine typically involves the reaction of dicyclohexylcarbodiimide with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted guanidine compounds.

Scientific Research Applications

N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.

    Medicine: It may be explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.

    N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.

    N,N’-Diethylcarbodiimide: A less sterically hindered carbodiimide used in similar applications.

Uniqueness

N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is unique due to its combination of cyclohexyl and ethylhexyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

138370-94-2

Molecular Formula

C29H57N3

Molecular Weight

447.8 g/mol

IUPAC Name

1,1-dicyclohexyl-3,3-bis(2-ethylhexyl)guanidine

InChI

InChI=1S/C29H57N3/c1-5-9-17-25(7-3)23-31(24-26(8-4)18-10-6-2)29(30)32(27-19-13-11-14-20-27)28-21-15-12-16-22-28/h25-28,30H,5-24H2,1-4H3

InChI Key

ZDYZADMTOGXESI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=N)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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